molecular formula C18H17N3O5 B12743422 Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate CAS No. 109227-02-3

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate

Katalognummer: B12743422
CAS-Nummer: 109227-02-3
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: SNTJMIOVHGWJHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that features a benzoxazine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the benzoxazine ring imparts unique chemical properties to this molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multi-step organic reactions. One common method includes the nitration of a benzoxazine precursor, followed by esterification and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitrobenzoxazine derivatives.

    Reduction: Formation of amino-benzoxazine derivatives.

    Substitution: Formation of halogenated benzoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the benzoxazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
  • Methyl 4-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
  • Methyl 7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate

Uniqueness

Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Eigenschaften

CAS-Nummer

109227-02-3

Molekularformel

C18H17N3O5

Molekulargewicht

355.3 g/mol

IUPAC-Name

methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate

InChI

InChI=1S/C18H17N3O5/c1-11(18(22)25-2)12-3-5-13(6-4-12)19-17-10-26-16-9-14(21(23)24)7-8-15(16)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI-Schlüssel

SNTJMIOVHGWJHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.